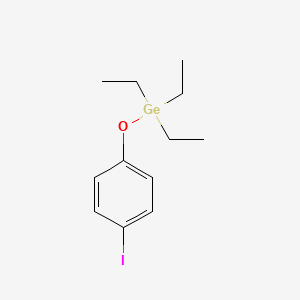

Triethyl(4-iodophenoxy)germane

Description

Evolution and Significance of Group 14 Element Chemistry in Modern Research

The chemistry of Group 14 elements, which include carbon, silicon, germanium, tin, and lead, has been a cornerstone of modern chemical research. wikipedia.org While carbon forms the backbone of organic chemistry, the heavier elements in this group have garnered significant interest for their unique properties and applications. wikipedia.orgnih.gov Historically, much of the advancement in heavier Group 14 chemistry was driven by the desire to create analogues of organic compounds. nih.gov However, the "double bond rule," which suggested that heavier elements could not form stable multiple bonds, was a widely accepted notion until it was disproven with the synthesis of stable germanium and tin alkene analogues in 1976, followed by a disilene in 1981. nih.gov

This breakthrough opened up new frontiers in the field, shifting the focus from simply isolating novel bonding arrangements to utilizing these elements in catalysis and small molecule activation. nih.gov Germanium, in particular, has emerged as a technologically critical element with applications in fiber optics, infrared optics, electronics, and solar technology. wiley-vch.de The study of Group 14 Zintl-type clusters, which are polyanionic clusters, is a growing area of interest due to their potential as building blocks for nanoscale structures. researchgate.net

Current Landscape of Organogermanium Compounds: Synthesis and Applications

Organogermanium chemistry focuses on compounds containing a carbon-germanium (C-Ge) bond. wikipedia.org While less developed than the chemistry of other Group 14 elements, largely due to the higher cost of germanium, organogermanium compounds have found applications in microelectronics and medicine. wikipedia.orgresearchgate.net Some organogermanes exhibit enhanced reactivity in certain cross-coupling reactions compared to their silicon and boron counterparts. wikipedia.org

The synthesis of organogermanium compounds has evolved since the first synthesis of tetraethylgermane (B1293566) in 1887. wikipedia.org Common methods include the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.org More recent developments include chlorine-free processing and the use of hydrogermylation. wikipedia.org Research is also exploring catalytic methods for synthesizing complex organogermanium compounds, such as the hydrogenation of aromatic germanes to create three-dimensional structures. researchgate.net These compounds have potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Here is an interactive data table of some organogermanium compounds and their applications:

| Compound | Application | Reference |

| Isobutylgermane | Deposition of Ge semiconductor films | wikipedia.org |

| Propagermanium (Ge-132) | Pharmaceutical drug | wikipedia.org |

| Spirogermanium | Pharmaceutical drug | wikipedia.org |

| Organogermanium sesquioxides | Potential antitumor agents | nih.gov |

Defining the Position of Aryloxygermanes within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing metal-carbon bonds and plays a crucial role in catalysis for many industrial and pharmaceutical processes. libretexts.orgiitd.ac.inksu.edu.sa Aryloxygermanes are a specific class of organogermanium compounds characterized by a germanium atom bonded to an aryloxy group (-OAr), where Ar is an aryl (aromatic) group. These compounds are a subset of the broader category of organometallic alkoxides and aryloxides. The Ge-O bond in these compounds is generally more susceptible to hydrolysis than the Si-O bond in analogous organosilicon compounds. gelest.com Structural studies of trialkylaryloxygermanes have been conducted to understand their molecular geometry. globalauthorid.comglobalauthorid.com

The Unique Role of Halogenated Phenoxy Moieties in Chemical Systems

The presence of a halogen atom on the phenoxy group can significantly influence the chemical and physical properties of a molecule. Halogenated phenoxy moieties are utilized in various fields of chemistry. For instance, halogenated phenoxychalcones have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. researchgate.netnih.gov The introduction of halogens can affect a compound's binding affinity to biological targets, as seen in the development of halogenated 4-(phenoxymethyl)piperidines as potential ligands for sigma receptors. nih.govacs.org In synthetic chemistry, iodoarenes can be used to generate hypervalent iodine reagents, which are useful in various organic transformations. researchgate.net The electronic effects of halogens can also be harnessed to control the reactivity of molecules in cross-coupling reactions.

Scope and Objectives of Focused Research on Triethyl(4-iodophenoxy)germane

Focused research on this compound is driven by the desire to understand the interplay between the organogermanium center and the functionalized aryl group. The molecular formula of this compound is C₁₂H₁₉GeIO.

Key research objectives for this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's structure and properties. One known method is the base-mediated C-H germylation of 4-iodophenol (B32979).

Reactivity Studies: Investigating the reactivity of the C-I bond in cross-coupling reactions, potentially leading to the synthesis of more complex molecules. The reactivity of the Ge-O bond would also be of interest.

Structural Analysis: Determining the precise molecular structure through techniques like X-ray crystallography to understand the bonding and conformation. The geometry at the germanium atom is expected to be tetrahedral.

Potential Applications: Exploring its utility as a building block in organic synthesis or as a precursor for materials with specific electronic or optical properties.

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62299-65-4 |

| Molecular Formula | C₁₂H₁₉GeIO |

| Molecular Weight | 389.78 g/mol |

Properties

CAS No. |

62299-65-4 |

|---|---|

Molecular Formula |

C12H19GeIO |

Molecular Weight |

378.81 g/mol |

IUPAC Name |

triethyl-(4-iodophenoxy)germane |

InChI |

InChI=1S/C12H19GeIO/c1-4-13(5-2,6-3)15-12-9-7-11(14)8-10-12/h7-10H,4-6H2,1-3H3 |

InChI Key |

QMSHBPZGRIBNIM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)OC1=CC=C(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Triethyl 4 Iodophenoxy Germane and Analogous Structures

Strategic Approaches to Germanium-Carbon Bond Formation

The creation of the robust triethylgermyl group ((C₂H₅)₃Ge-) is a foundational step in the synthesis of Triethyl(4-iodophenoxy)germane. Various synthetic strategies have been developed to achieve this, ranging from the use of reactive germanium hydrides to the employment of classic organometallic reagents and modern C-H activation techniques.

Utilization of Germanium Hydride Precursors in Targeted Synthesis

Germanium hydrides, particularly triethylgermane (B74486) ((C₂H₅)₃GeH), are versatile precursors for the formation of germanium-carbon bonds. A primary method for their application is the hydrogermylation reaction, which involves the addition of the Ge-H bond across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. This reaction provides a direct and atom-economical route to functionalized organogermanes.

The synthesis of triethylgermane itself can be accomplished through a multi-step process. One reported method involves the reaction of triethylgermanium (B15089029) bromide with sodium metal to form hexaethyldigermane, which is then treated with lithium to yield triethylgermyllithium. Subsequent ammonolysis of this lithium salt produces triethylgermane researchgate.net.

Table 1: Synthesis of Triethylgermane

| Step | Reactants | Product |

|---|---|---|

| 1 | Triethylgermanium bromide, Sodium | Hexaethyldigermane |

| 2 | Hexaethyldigermane, Lithium | Triethylgermyllithium |

Hydrogermylation reactions catalyzed by transition metals, such as rhodium or palladium, allow for controlled and selective additions to unsaturated substrates researchgate.net. For instance, the rhodium-catalyzed hydrogermylation of arylacetylenes with HGe(OCH₂CH₂)₃N provides a direct route to styryl germatranes researchgate.net. While not directly yielding a triethyl derivative, this illustrates the principle of using a germanium hydride to form a Ge-C bond with an aromatic system.

Exploration of Organometallic Reagents for Ge-C Linkage

A cornerstone of organometallic chemistry, the Grignard reaction, offers a powerful and widely used method for the formation of germanium-carbon bonds. This approach typically involves the reaction of a germanium halide with an ethylmagnesium halide (e.g., ethylmagnesium bromide).

The synthesis of tetraethylgermane (B1293566) is a common starting point. It can be prepared by reacting germanium tetrachloride (GeCl₄) with an excess of a Grignard reagent like ethylmagnesium bromide in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) wikipedia.org.

Reaction Scheme for Tetraethylgermane Synthesis: GeCl₄ + 4 C₂H₅MgBr → (C₂H₅)₄Ge + 4 MgClBr

To obtain the desired triethylgermyl precursor, a redistribution reaction can be performed. This involves reacting tetraethylgermane with germanium tetrachloride. By carefully controlling the stoichiometry, it is possible to favor the formation of triethylgermanium chloride.

(C₂H₅)₄Ge + GeCl₄ → 2 (C₂H₅)₂GeCl₂ (Example of redistribution, not yielding the triethyl derivative directly)

A more direct route to triethylgermanium halides involves the controlled alkylation of germanium tetrachloride with a stoichiometric amount of the Grignard reagent. However, this can often lead to a mixture of products with varying degrees of alkylation, necessitating careful purification.

Direct C-H Activation and Functionalization at Germanium Centers

More recent and advanced strategies for the formation of Germanium-Carbon bonds involve the direct activation and functionalization of C-H bonds. This approach offers a more atom- and step-economical alternative to traditional methods that require pre-functionalized starting materials.

Transition-metal catalysis is pivotal in this area. While specific examples detailing the synthesis of triethylgermane via direct C-H activation are still emerging, the broader field of metal-catalyzed C-H functionalization is well-established. For instance, gold-catalyzed C-H functionalization with aryl germanes has been demonstrated as a tool for creating biaryl motifs acs.orgnih.govacs.org. This process involves the activation of a C-H bond on one aromatic ring and its coupling with an aryl germane (B1219785).

The development of transient directing groups is a key strategy in achieving selective C-H activation snnu.edu.cnnih.gov. These directing groups coordinate to the metal catalyst in situ, guiding it to a specific C-H bond for activation, and are then cleaved under the reaction conditions. While the direct application to the synthesis of simple alkylgermanes like triethylgermane is not yet commonplace, these advanced methodologies hold significant promise for future synthetic strategies in organogermanium chemistry.

Construction of the Phenoxy-Germanium Linkage

Once the triethylgermyl moiety is prepared, typically in the form of a halide or another reactive species, the next crucial step is the formation of the phenoxy-germanium bond (Ge-O-Ar). This is generally achieved through the reaction of the germanium precursor with a suitable phenol (B47542) derivative.

Synthetic Routes to Germanium-Oxygen Bond Formation

The formation of a germanium-oxygen bond can be achieved through several synthetic routes. A common and effective method is the reaction of an organogermanium halide with an alcohol or a phenol. In the context of synthesizing this compound, this would involve the reaction of a triethylgermanium halide, such as triethylgermanium bromide ((C₂H₅)₃GeBr), with 4-iodophenol (B32979).

To facilitate this reaction, the phenol is often deprotonated first using a base to form the more nucleophilic phenoxide anion. This can be achieved with bases such as sodium hydroxide, potassium carbonate, or an alkali metal alkoxide. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic germanium center and displacing the halide to form the desired germanium-ether linkage.

Another approach involves the reaction of organogermanium amides, such as (C₂H₅)₃GeNEt₂, with phenols. This reaction proceeds with the elimination of the corresponding amine (diethylamine in this case) and the formation of the Ge-O bond. This method can be advantageous as it often proceeds under mild conditions.

Phenol Derivatives as Precursors for Aryloxygermane Synthesis

The choice of the phenol derivative is critical as it introduces the desired aryloxy group into the final molecule. For the synthesis of this compound, the precursor is 4-iodophenol. This commercially available compound provides the necessary iodo-substituted aromatic ring.

The synthesis would likely proceed by first preparing the alkali metal salt of 4-iodophenol, for example, potassium 4-iodophenoxide, by reacting 4-iodophenol with a base like potassium hydroxide. This salt is then reacted with triethylgermanium bromide in a suitable solvent. The nucleophilic phenoxide attacks the germanium atom, displacing the bromide ion and forming the target molecule, this compound.

Illustrative Reaction Scheme:

Phenoxide Formation: 4-IC₆H₄OH + KOH → 4-IC₆H₄OK + H₂O

Aryloxygermane Synthesis: 4-IC₆H₄OK + (C₂H₅)₃GeBr → (C₂H₅)₃GeOC₆H₄I + KBr

This two-step, one-pot procedure is a common and effective strategy for the synthesis of various aryloxygermanes, allowing for the introduction of a wide range of substituents on the aromatic ring by simply varying the starting phenol.

Regioselective Introduction of the 4-Iodophenyl Moiety

A critical step in the synthesis of this compound is the regioselective introduction of the iodine atom at the para-position of the phenyl ring. This can be achieved either by starting with a pre-iodinated precursor, such as 4-iodophenol, and subsequently forming the germyl (B1233479) ether, or by iodinating a pre-formed triethylphenoxygermane. The latter approach requires precise control to ensure para-substitution.

The direct iodination of aromatic systems like phenols or their derivatives is a classic example of electrophilic aromatic substitution. The oxygen atom of the phenoxy group is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. To achieve high regioselectivity for the desired 4-iodo isomer, steric hindrance at the ortho positions can be exploited, or specific iodinating reagents can be employed.

Common methods for the regioselective iodination of activated aromatic rings include:

Molecular Iodine with an Oxidizing Agent: The use of molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) generates a more potent electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring.

Iodine Monochloride (ICl): This interhalogen compound is polarized (Iδ⁺-Clδ⁻) and serves as a source of electrophilic iodine, often providing good yields for the iodination of activated rings.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used with an acid catalyst (e.g., trifluoroacetic acid) to iodinate electron-rich aromatic compounds with high selectivity.

For a precursor like triethylphenoxygermane, treatment with one of these reagents would preferentially yield the para-substituted product, this compound, due to the steric bulk of the triethylgermoxy group hindering attack at the ortho positions.

The carbon-iodine bond in this compound is a versatile functional handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations. wikipedia.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org It typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diethylamine). wikipedia.orgyoutube.com The reaction with this compound would proceed as follows, yielding a substituted alkyne derivative.

Reaction Scheme: Sonogashira Coupling

This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions, often at room temperature. rsc.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine, potassium carbonate). wikipedia.orgnih.gov The aryl iodide in this compound can react with various alkenes to form a new carbon-carbon bond at the vinylic position, typically with high trans selectivity. organic-chemistry.org

Reaction Scheme: Heck Coupling

Post-Synthetic Functionalization and Derivatization Strategies

The structure of this compound offers two primary sites for post-synthetic modification: the reactive aryl iodide group and the triethylgermyl moiety. These functionalities allow for a range of subsequent chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reactivity of the Aryl Iodide Group in Further Transformations

The carbon-iodine bond in this compound is a versatile functional group that can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenoxy ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (C₂H₅)₃Ge-O-C₆H₄-I | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | (C₂H₅)₃Ge-O-C₆H₄-R |

R can be an aryl, heteroaryl, vinyl, or alkyl group.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl iodide with an alkene. This palladium-catalyzed reaction typically involves a base and results in the formation of a substituted alkene. The reaction of this compound with various alkenes can lead to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (C₂H₅)₃Ge-O-C₆H₄-I | H₂C=CHR | Pd(OAc)₂/Ligand | Et₃N | (C₂H₅)₃Ge-O-C₆H₄-CH=CHR |

R can be H, aryl, ester, etc.

For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples the aryl iodide with a terminal alkyne in the presence of a base, typically an amine. This allows for the synthesis of arylethynyl derivatives of the parent compound.

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| (C₂H₅)₃Ge-O-C₆H₄-I | H−C≡C−R | Pd(PPh₃)₄, CuI | Et₃N | (C₂H₅)₃Ge-O-C₆H₄-C≡C-R |

R can be H, alkyl, aryl, silyl, etc.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. rsc.orgrsc.org this compound can be reacted with a wide variety of primary and secondary amines to yield the corresponding N-aryl derivatives. This reaction is highly versatile and tolerates a broad range of functional groups on the amine coupling partner. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (C₂H₅)₃Ge-O-C₆H₄-I | R¹R²NH | Pd catalyst/Ligand | NaOtBu | (C₂H₅)₃Ge-O-C₆H₄-NR¹R² |

R¹ and R² can be H, alkyl, or aryl groups.

Modifications of the Triethylgermyl Moiety

The triethylgermyl group, while generally stable, can also be a site for chemical modification, although these transformations are less common than those involving the aryl iodide. The reactivity of the Ge-C and Ge-O bonds is central to these modifications.

The germanium-carbon bonds in the triethylgermyl group can be cleaved under certain conditions. For instance, reaction with strong electrophiles can lead to the removal of one or more ethyl groups. Halogens, such as bromine or iodine, can react with tetraalkylgermanes to replace an alkyl group with a halogen atom. While this reaction is more common for tetraalkylgermanes, similar reactivity could be anticipated for this compound, potentially leading to the formation of diethyldihalo- or ethyltrihalogermane derivatives, with the concomitant cleavage of the Ge-O bond.

The germanium-oxygen bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would result in the formation of triethylgermanol and 4-iodophenol. This reactivity is important to consider during purification and handling of the compound.

While less explored for triethyl(aryloxy)germanes, insertion reactions into the Ge-C bonds of organogermanium compounds have been reported. For example, certain carbenes or other reactive intermediates could potentially insert into a Ge-C bond of the triethylgermyl moiety, leading to the elongation of the alkyl chain.

The germanium center in this compound is electrophilic and can be attacked by strong nucleophiles. This could lead to the displacement of the 4-iodophenoxy group or one of the ethyl groups. Conversely, the oxygen atom of the phenoxy group possesses lone pairs of electrons and could potentially coordinate to strong Lewis acids, which might activate the Ge-O bond towards cleavage.

Advanced Spectroscopic and Diffraction Techniques for Molecular Elucidation

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. Germanium has a distinct isotopic signature due to its five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), which would be clearly visible for the molecular ion and any germanium-containing fragments, serving as a definitive marker for the presence of germanium in the molecule. rsc.org

The fragmentation of organogermanium compounds under electron impact often involves the cleavage of the bonds to the germanium atom. rsc.orgrsc.org For Triethyl(4-iodophenoxy)germane, expected fragmentation pathways would include the loss of ethyl radicals (•C₂H₅) or ethene (C₂H₄) from the parent ion, and the cleavage of the Ge-O bond to generate [Ge(C₂H₅)₃]⁺ and [OC₆H₄I]⁺ ions or their corresponding radicals.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉GeIO |

| Calculated Monoisotopic Mass | 391.9723 g/mol (for ¹²C₁₂¹H₁₉⁷⁴Ge¹²⁷I¹⁶O) |

Note: The calculated mass is for the most abundant isotope of Germanium (⁷⁴Ge). The full isotopic pattern would be observed in the spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Upon ionization, the molecular ion ([M]⁺˙) of this compound would be expected to undergo several characteristic fragmentation reactions. The primary cleavage is likely to occur at the Ge-C bonds of the triethylgermyl group and the Ge-O bond. Alpha-cleavage, a common fragmentation pathway for ethers, would involve the homolytic cleavage of a C-C bond adjacent to the oxygen, though cleavage of the more labile Ge-C and Ge-O bonds is anticipated to be more prominent in this organometallic compound. miamioh.edulibretexts.orgyoutube.com

A plausible fragmentation pathway would involve the loss of an ethyl radical (•CH₂CH₃) from the triethylgermyl moiety to yield a stable germyl (B1233479) cation. Subsequent or alternative fragmentation could involve the cleavage of the Ge-O bond, leading to the formation of a triethylgermyl cation, [Ge(CH₂CH₃)₃]⁺, and a 4-iodophenoxy radical, or vice-versa. The presence of the iodine atom also introduces a characteristic isotopic pattern that can aid in fragment identification. researchgate.net

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| [M-29]⁺ | [M-C₂H₅]⁺ | Loss of an ethyl radical from the triethylgermyl group. |

| [M-119]⁺ | [Ge(C₂H₅)₃]⁺ | Cleavage of the Ge-O bond. |

| [M-160]⁺ | [C₆H₄I]⁺ | Cleavage of the O-C(aryl) bond. |

| 219 | [C₆H₄IO]⁺ | Cleavage of the Ge-O bond. |

| 161 | [Ge(C₂H₅)₃]⁺ | Triethylgermyl cation. |

| 133 | [Ge(C₂H₅)₂H]⁺˙ | Loss of ethene from [Ge(C₂H₅)₃]⁺. |

| 105 | [Ge(C₂H₅)]⁺ | Further loss of ethyl groups. |

| 77 | [C₆H₅]⁺ | Loss of iodine from the aromatic ring fragment. |

Note: The m/z values are based on the most abundant isotopes of the constituent elements. The actual spectrum would show clusters of peaks corresponding to the isotopic distribution of Germanium and Iodine.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of organometallic compounds that may have limited thermal stability or volatility. researchgate.netshodex.com For this compound, reversed-phase LC could be employed to separate the compound from potential impurities, starting materials, or byproducts. The subsequent detection by MS would provide the molecular weight of the eluting compound, confirming its identity. Furthermore, LC-MS/MS can be used to obtain fragment ion data for structural confirmation, as discussed in the previous section. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov Given the likely volatility of this compound, GC-MS would be a suitable method for assessing its purity. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluting peak, allowing for confirmation of its molecular weight and analysis of its fragmentation pattern to verify the structure. clockss.orgwur.nlmdpi.comyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. scitepress.orgnih.govyoutube.com The analysis of the IR and Raman spectra of this compound would reveal characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (ethyl) | Stretching | 2970-2850 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| C-H (ethyl) | Bending | 1470-1370 | Medium |

| Ge-C (ethyl) | Stretching | 650-550 | Medium-Strong |

| Ge-O-C (asymmetric) | Stretching | 1100-1000 | Strong |

| Ge-O-C (symmetric) | Stretching | 950-850 | Weak (IR), Strong (Raman) |

| C-I | Stretching | 600-500 | Medium |

| Aromatic C-H | Out-of-plane bending | 900-675 | Strong |

The IR spectrum is expected to show strong absorptions for the asymmetric Ge-O-C stretching vibration and the various C-H stretching and bending modes. nih.govnih.gov Raman spectroscopy, on the other hand, would be particularly sensitive to the symmetric vibrations and the vibrations of the heavier atoms, such as the symmetric Ge-O-C stretch and the C-I stretch. spectroscopyonline.com The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional moieties.

X-ray Crystallography for Precise Solid-State Structural Determination

While a crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state structure can be made based on related organogermanium compounds. mdpi.commdpi.com It is expected that the germanium atom would adopt a distorted tetrahedral geometry, coordinated to three ethyl groups and the oxygen atom of the 4-iodophenoxy ligand. wikipedia.org

Single-crystal X-ray diffraction analysis would provide precise measurements of the Ge-C, Ge-O, O-C(aryl), and C-I bond lengths, as well as the C-Ge-C, C-Ge-O, and Ge-O-C bond angles. This data would be crucial for understanding the steric and electronic effects of the substituents on the germanium center. The conformation of the 4-iodophenoxy group relative to the triethylgermyl moiety would also be determined, revealing any potential intramolecular interactions.

In cases where growing single crystals of sufficient size and quality for conventional X-ray diffraction is challenging, Micro-Electron Diffraction (MicroED) offers a powerful alternative. This technique can determine high-resolution crystal structures from nanocrystals, which are often more readily obtained. For a compound like this compound, which may prove difficult to crystallize into large single crystals, MicroED could provide the necessary structural information from a microcrystalline powder.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides experimental validation of the empirical and molecular formula. For this compound (C₁₂H₁₉GeIO), the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. man.ac.ukillinois.edudavidson.eduma.edu

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₉GeIO)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 34.20 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 4.55 |

| Germanium | Ge | 72.63 | 1 | 72.63 | 17.23 |

| Iodine | I | 126.90 | 1 | 126.90 | 30.11 |

| Oxygen | O | 15.999 | 1 | 15.999 | 3.80 |

| Total | 421.813 | 100.00 |

Experimental determination of the elemental composition via combustion analysis or other methods should yield values that are in close agreement with these theoretical percentages, thereby confirming the stoichiometry of the synthesized this compound.

Reactivity Profiles and Mechanistic Investigations of Triethyl 4 Iodophenoxy Germane

Organometallic Reactivity of the Germanium Center

The reactivity of organogermanium compounds is often intermediate between that of organosilicon and organotin compounds. wikipedia.org The germanium center in Triethyl(4-iodophenoxy)germane is a key site for various organometallic transformations.

Substitution Reactions at Germanium

The germanium center in compounds like this compound is susceptible to nucleophilic substitution. While the Ge-C bonds are generally stable, the Ge-O bond can be targeted by various nucleophiles. wikipedia.org Organogermanium compounds can be prepared through the alkylation of germanium halides using organolithium or Grignard reagents. wikipedia.org Conversely, the phenoxy group in this compound could potentially be displaced by strong nucleophiles. For instance, germanium Grignard reagents have been shown to react with primary and secondary alkyl halides in nucleophilic substitution reactions. researchgate.net This suggests that the triethylgermyl moiety could be cleaved from the phenoxy group under specific conditions, although the reactivity is generally lower than analogous tin compounds. wikipedia.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, typically associated with transition metals. wikipedia.orgwikipedia.org However, main-group elements, including germanium, have been shown to exhibit this type of reactivity. acs.orgresearchgate.net

Oxidative Addition is a process that increases both the oxidation state and coordination number of the central atom. wikipedia.org For a germanium(II) species, oxidative addition of a molecule like an alkyl halide would lead to a germanium(IV) species. While this compound features a Ge(IV) center, related divalent germanium compounds (germylenes) readily undergo oxidative addition. For example, a diarylgermylene, Ge(ArMe6)2, reacts with various inorganic acids (H-X) to yield Ge(IV) products of the type (ArMe6)2Ge(H)X. acs.org Photochemical reactions of germane (B1219785) (GeH4) with ruthenium dihydride complexes also proceed via oxidative addition to form germyl (B1233479) hydride products. acs.org

Reductive Elimination , the microscopic reverse of oxidative addition, involves a decrease in the metal's oxidation state and the formation of a new bond between two ligands. wikipedia.org This process is often the product-forming step in catalytic cycles. wikipedia.org For a Ge(IV) center, reductive elimination would typically involve the coupling of two ligands attached to the germanium, resulting in a Ge(II) species. For reductive elimination to occur, the two groups being eliminated must generally be in a cis orientation to one another on the metal center. wikipedia.orglibretexts.org The reaction is favored for more electron-rich metal centers and can be promoted by sterically bulky ligands. libretexts.org In the context of this compound, a hypothetical reductive elimination could involve the coupling of an ethyl group and the phenoxy group, though this is less common for tetrahedral Ge(IV) without prior ligand exchange or coordination changes.

| Reaction Type | Change in Ge Oxidation State | Change in Coordination Number | Key Requirements |

| Oxidative Addition | Increases by 2 (e.g., Ge(II) → Ge(IV)) | Increases by 2 | Vacant coordination site on Ge |

| Reductive Elimination | Decreases by 2 (e.g., Ge(IV) → Ge(II)) | Decreases by 2 | Ligands must be cis |

Reactions Involving Ge-O and Ge-C Bond Cleavage/Formation

The formation of the Ge-O bond in this compound likely proceeds via standard methods, such as the reaction of a triethylgermanium (B15089029) halide with 4-iodophenol (B32979) in the presence of a base. The cleavage of the Ge-O and Ge-C bonds dictates much of the compound's reactivity.

Ge-O Bond Cleavage: Ether cleavage is generally achieved under strongly acidic conditions. wikipedia.orgchemistrysteps.com The Ge-O bond in aryloxygermanes can be cleaved by strong acids like HBr and HI. wikipedia.org The mechanism involves protonation of the oxygen atom, making the phenoxy group a better leaving group, followed by nucleophilic attack of the halide at the germanium center. wikipedia.org This reaction would yield triethyliodogermane and 4-iodophenol. Quantum mechanical studies on the related germanone (B8691468) (Ge=O) bond show that its cleavage by molecules like H₂O is facilitated by the coordination of the substrate to the germanium atom. nih.gov

Ge-C Bond Cleavage: The Ge-C bonds in tetraalkylgermanes are relatively stable. wikipedia.org However, their activation can be achieved. Unlike organosilanes or stannanes, which typically react via transmetalation in palladium-catalyzed cross-coupling, arylgermanes often react through an electrophilic aromatic substitution (SEAr)-type pathway. wikipedia.orgacs.orgnih.gov This unique reactivity allows for orthogonal functionalization where the germane can be selectively activated over other common coupling partners. acs.orgnih.gov

Reactivity Governed by the 4-Iodophenoxy Moiety

The 4-iodophenoxy portion of the molecule provides a second, distinct reactive center, largely governed by the chemistry of the carbon-iodine bond.

Role of the Iodine Atom in Directed Reactions

The iodine atom on the aromatic ring is a versatile functional group for further synthetic transformations.

Cross-Coupling Reactions: The C-I bond is a common participant in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgacs.org this compound could thus serve as a substrate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. libretexts.org

Stille Coupling: Reaction with organotin compounds. acs.org

Heck Coupling: Reaction with alkenes. youtube.com

Sonogashira Coupling: Reaction with terminal alkynes. sigmaaldrich.com

Negishi Coupling: Reaction with organozinc compounds. sigmaaldrich.com

This reactivity allows for the introduction of a wide variety of substituents at the 4-position of the phenoxy ring, while potentially leaving the triethylgermyl ether intact.

| Coupling Reaction | Nucleophile | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Biaryl, Styrene, etc. |

| Stille | Organotin Reagent (R-SnR'₃) | Biaryl, Ketone, etc. |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl Alkyne |

| Negishi | Organozinc Reagent (R-ZnX) | Alkylated/Arylated Arene |

Directed ortho-Metalation (DoM): While the ether oxygen is a potential directing metalation group (DMG), its ability to direct lithiation to the ortho position is often weaker than other functional groups. wikipedia.orgbaranlab.org In principle, treatment with a strong organolithium base could lead to deprotonation at the position ortho to the germyloxy group, creating a new site for electrophilic attack.

Formation and Reactivity of Hypervalent Iodine Intermediates

The iodine atom in an aryl iodide can be oxidized from its standard monovalent state to a hypervalent state, typically iodine(III) or iodine(V). wikipedia.org These hypervalent iodine compounds are powerful oxidizing and arylating agents. nih.govbeilstein-journals.org

Formation: Aryl iodides can be oxidized to form hypervalent iodine(III) species, such as (diacetoxyiodo)arenes or diaryliodonium salts, using various oxidants like meta-chloroperoxybenzoic acid (mCPBA), Oxone, or sodium perborate. wikipedia.orgorganic-chemistry.org For this compound, this oxidation would generate a highly reactive intermediate where the iodine center is in the +3 oxidation state. This can be done as a separate step or in situ. wikipedia.org

Reactivity:

Diaryliodonium Salts: These salts, with the general formula [Ar-I⁺-Ar']X⁻, are excellent electrophilic arylating reagents. beilstein-journals.orgresearchgate.net They can transfer an aryl group to a wide range of carbon and heteroatom nucleophiles, often under metal-free conditions. beilstein-journals.orgresearchgate.net The reactivity is centered at the electrophilic iodine atom. rsc.org

Oxidative Transformations: Hypervalent iodine(III) and iodine(V) reagents are used to mediate a vast array of oxidative transformations, including the oxidation of alcohols, phenols, and alkenes. nsf.govresearchgate.netnih.govorganic-chemistry.org The mechanism often involves ligand exchange at the iodine center followed by reductive elimination of the oxidized substrate. nih.govacs.org For instance, the oxidation of an alcohol to an aldehyde by a hypervalent iodine(V) reagent proceeds via formation of an intermediate that undergoes reductive elimination to yield the carbonyl compound. nih.gov

These transformations highlight the dual nature of this compound, with distinct and potentially orthogonal reactivity at the germanium center and the iodo-substituted aromatic ring.

Halogen Bonding Interactions and Their Influence on Reactivity

The presence of an iodine atom on the phenoxy ligand of this compound introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. beilstein-journals.orgnih.gov This σ-hole can interact with Lewis bases. The strength of this halogen bond is influenced by the polarizability of the halogen, with iodine forming the strongest halogen bonds among the halogens. beilstein-journals.org

The formation of halogen bonds can significantly influence the reactivity of this compound in several ways:

Activation of the C-I Bond: By accepting electron density from a Lewis base, the C-I bond can become more polarized and thus more susceptible to nucleophilic attack or oxidative addition.

Supramolecular Assembly: Halogen bonding can facilitate the formation of ordered supramolecular structures in the solid state or in solution, which can influence reaction kinetics and selectivity. rsc.org

Conformational Control: Intramolecular or intermolecular halogen bonding could lock the molecule into specific conformations, thereby influencing its accessibility to reagents and directing the stereochemical outcome of reactions.

The strength of the halogen bond is dependent on both the halogen bond donor (this compound) and the acceptor. The nature of the solvent can also play a crucial role, as polar solvents can compete for halogen bonding sites. beilstein-journals.org

Table 1: Factors Influencing Halogen Bond Strength in this compound

| Factor | Description | Expected Influence on Reactivity |

| σ-hole Magnitude | The positive electrostatic potential on the iodine atom. | A more positive σ-hole leads to stronger halogen bonds and greater activation of the C-I bond. |

| Lewis Base Strength | The electron-donating ability of the interacting species. | Stronger Lewis bases will form stronger halogen bonds, enhancing the effect on reactivity. |

| Solvent Polarity | The ability of the solvent to solvate ions and polar molecules. | Polar, coordinating solvents can disrupt halogen bonding interactions, potentially reducing their influence on reactivity. |

| Steric Hindrance | The spatial arrangement of atoms near the iodine. | Bulky substituents on either the germane or the interacting Lewis base can hinder the formation of halogen bonds. |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound would involve a combination of kinetic studies, identification of intermediates, and stereochemical analysis.

Ligand exchange at the germanium center is a fundamental reaction for organogermanium compounds. wikipedia.org These reactions can proceed through a spectrum of mechanisms, primarily categorized as associative and dissociative pathways. differencebetween.comlibretexts.orgyoutube.com

Associative Mechanism (A): In an associative pathway, the incoming nucleophile first coordinates to the germanium center, forming a higher-coordinate, transient intermediate. This is then followed by the departure of the leaving group. wikipedia.orgstudylib.net This mechanism is more likely for coordinatively unsaturated complexes. Given that tetravalent germanium compounds like this compound are coordinatively saturated, a pure associative mechanism leading to a 20-electron intermediate is generally considered less favorable. libretexts.orgstudylib.net

Dissociative Mechanism (D): A dissociative mechanism involves the initial, rate-determining cleavage of a bond to form a lower-coordinate intermediate, which then rapidly reacts with the incoming nucleophile. differencebetween.comlibretexts.org For this compound, this would involve the departure of the 4-iodophenoxy group to generate a triethylgermyl cation. This pathway is more common for 18-electron complexes where association of another ligand is energetically costly. libretexts.org

Interchange Mechanisms (Ia and Id): It is also possible that ligand exchange occurs via an interchange mechanism, where the distinction between a discrete intermediate and a transition state is less clear. An associative interchange (Ia) would involve a transition state with significant bonding to both the incoming and outgoing ligands, while a dissociative interchange (Id) would have a transition state where the bond to the leaving group is substantially broken. wikipedia.org

The specific pathway followed would depend on factors such as the nature of the incoming nucleophile, the leaving group ability of the 4-iodophenoxy ligand, and the reaction conditions.

The direct detection and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, potential intermediates could include:

Germyl Cations (R3Ge+): In dissociative pathways, the formation of a triethylgermyl cation is plausible. These species are highly electrophilic and can be stabilized by coordinating solvents or counterions. Spectroscopic techniques such as NMR could be used for their characterization, potentially at low temperatures. acs.org

Penta-coordinate Germanium Species: In an associative mechanism, a five-coordinate germanate species would be formed. These intermediates are often transient but can sometimes be observed and characterized, for example, by X-ray crystallography if sufficiently stable derivatives can be prepared. acs.org

Radical Species: Homolytic cleavage of the Ge-O or C-I bonds could lead to the formation of radical intermediates. These could be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Giese-type reactions, for instance, involve the homolysis of C-Ge bonds to generate alkyl radicals. wikipedia.org

Laser flash photolysis is another powerful technique for studying transient species in organogermanium chemistry, allowing for the direct observation and kinetic analysis of short-lived intermediates like germylenes. nih.gov

Kinetic studies provide quantitative data to support a proposed mechanism. For a ligand substitution reaction, the rate law can help distinguish between associative and dissociative pathways.

Associative Mechanism: The rate of an associative reaction is typically dependent on the concentration of both the substrate (this compound) and the incoming nucleophile, exhibiting second-order kinetics. Rate = k[Ge-substrate][Nucleophile] A negative entropy of activation is also characteristic of an associative pathway, indicating a more ordered transition state. wikipedia.org

Dissociative Mechanism: In a dissociative mechanism, the rate-determining step is the unimolecular cleavage of the bond to the leaving group. Therefore, the reaction rate is typically independent of the nucleophile's concentration, following first-order kinetics. Rate = k[Ge-substrate]

The actual observed kinetics can be more complex, for instance, if there is a pre-equilibrium step or if solvent molecules are involved in the reaction.

Table 2: Expected Kinetic Profiles for Ligand Substitution on this compound

| Mechanistic Pathway | Expected Rate Law | Influence of Nucleophile |

| Associative (A) | Second-order | Rate is directly proportional to the concentration and nature of the nucleophile. |

| Dissociative (D) | First-order | Rate is independent of the concentration of the nucleophile. |

| Interchange (Ia/Id) | Can be complex, often showing some dependence on the nucleophile. | The extent of influence depends on the degree of associative character in the transition state. |

Regio- and Stereoselectivity in Transformations

The regio- and stereoselectivity of reactions involving this compound would be of significant interest in synthetic applications.

Regioselectivity: In reactions where multiple sites on the molecule could react, such as cross-coupling reactions, the relative reactivity of the C-I bond versus the Ge-O or Ge-C bonds would determine the regiochemical outcome. For instance, in palladium-catalyzed cross-coupling reactions, the C(sp2)-I bond is a common reaction site. However, the reactivity of organogermanium compounds can be tuned, and under certain conditions, the C-Ge bond can be activated. wikipedia.org

Stereoselectivity: If the germanium center were chiral (e.g., by having three different alkyl groups), reactions at the germanium center could proceed with either retention or inversion of configuration. The stereochemical outcome is often diagnostic of the reaction mechanism. For example, a dissociative mechanism involving a planar trigonal cation intermediate would likely lead to racemization. In contrast, some associative pathways can proceed with inversion of configuration, analogous to the SN2 mechanism in carbon chemistry. studylib.net

Further research, including computational modeling and detailed experimental studies, would be necessary to fully elucidate the rich and complex reactivity of this compound.

Coordination Chemistry of Organogermanium Compounds with Halogenated Aryloxy Ligands

Ligand Design Principles for Germanium-Based Species

The design of ligands is a critical aspect of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. For germanium-based species, the ligand's electronic and steric characteristics are paramount in determining the coordination environment around the germanium center and the ligand's subsequent interactions with other metal ions.

The Triethyl(4-iodophenoxy)germane ligand possesses a unique combination of electronic and steric features that influence its coordination behavior.

Electronic Properties: The ligand's electronic character is a composite of the effects from the triethylgermyl group and the 4-iodophenoxy moiety.

Triethylgermyl Group (-Ge(CH₂CH₃)₃): The three ethyl groups are electron-donating via an inductive effect, making the germanium atom relatively electron-rich. This, in turn, influences the electron density on the adjacent phenoxy oxygen.

4-Iodophenoxy Group (-OC₆H₄I):

The phenoxy oxygen is a strong π-donor, increasing the electron density of the aromatic ring.

Table 1: Summary of Electronic and Steric Properties

| Component | Electronic Effect | Steric Effect |

| Triethylgermyl (-GeEt₃) | Inductively electron-donating | High steric bulk |

| Phenoxy Oxygen (-O-) | Strong π-donor | Minimal |

| Aromatic Ring (-C₆H₄-) | π-system, influenced by substituents | Planar, moderate bulk |

| Iodine (-I) | Inductively withdrawing, weakly resonance donating | Moderate atomic radius |

This compound is a multidentate ligand with several potential sites for coordinating to metal centers. The preferred coordination site often depends on the nature of the metal ion (hard vs. soft acid-base theory) and the reaction conditions.

Oxygen Atom: The phenoxy oxygen is a hard Lewis base, making it a primary coordination site for hard metal ions (e.g., Group 4 metals like Zr(IV) and Ti(IV), as well as many first-row transition metals). mdpi.comfigshare.com Coordination would occur through one of its lone pairs.

Iodine Atom: The iodine atom possesses lone pairs and can act as a soft Lewis base, capable of coordinating to soft metal ions (e.g., Ag(I), Pd(II), Pt(II)). Furthermore, the iodine atom can participate in halogen bonding, an important non-covalent interaction where the electropositive region (σ-hole) on the iodine interacts with a Lewis base.

Aromatic Ring: The π-electron system of the phenyl ring can engage in η⁶-coordination with electron-rich, low-valent transition metals, such as Cr(0), Mo(0), and W(0). researchgate.net This type of interaction is common for ligands containing aromatic systems.

Table 2: Potential Coordination Sites and Preferred Metal Ion Types

| Coordination Site | Lewis Base Character | Preferred Metal Type (HSAB Theory) | Potential Bonding Mode |

| Phenoxy Oxygen | Hard | Hard acids (e.g., Ti⁴⁺, Zr⁴⁺, Fe³⁺) | Terminal, Bridging |

| Iodine Atom | Soft | Soft acids (e.g., Ag⁺, Pd²⁺) | Terminal, Halogen Bonding |

| Aromatic Ring | π-system (Soft) | Soft, low-valent metals (e.g., Cr⁰, Mo⁰) | η⁶-hapticity |

Synthesis and Characterization of Coordination Complexes

The multifunctional nature of the this compound ligand allows for the synthesis of a diverse range of coordination complexes, from discrete molecules to extended polymeric structures.

The reaction of this compound with various transition metal precursors can lead to the formation of stable coordination complexes. nih.gov The choice of metal dictates the likely coordination mode.

With Hard Transition Metals: Reactions with halides or alkoxides of metals like titanium or zirconium would likely result in coordination through the hard phenoxy oxygen donor. mdpi.comfigshare.com The resulting complexes could be simple monomeric species or form dimeric/polymeric structures via oxygen bridging, depending on the stoichiometry and reaction conditions.

With Soft Transition Metals: For metals such as palladium or silver, coordination could occur at the softer iodine site or potentially involve chelation if the ligand geometry allows for interaction with another donor site. The study of such interactions is crucial for developing new catalysts and functional materials.

Research findings on related systems show that ligands with multiple donor atoms can form complexes with varied geometries, including tetrahedral and square planar structures, depending on the metal ion involved. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The directional bonding and multiple coordination sites of this compound make it a promising candidate as a linker for the synthesis of novel MOFs and coordination polymers.

As a Linker: The ligand can act as a bridge between two or more metal centers. For example, the oxygen atom could coordinate to one metal center while the iodine atom coordinates to another, leading to the formation of a 1D, 2D, or 3D network. researchgate.net

Modularity: The modular nature of MOF synthesis allows for the properties of the resulting framework to be tuned. researchgate.net By using this ligand, it might be possible to create frameworks with specific pore sizes and functionalities. The presence of the heavy iodine atom could also impart useful properties for applications such as X-ray absorption or catalysis. The synthesis of such materials often occurs under solvothermal conditions, where the metal salt and ligand react in a high-boiling point solvent at elevated temperatures. mdpi.com

Spectroscopic and Structural Analysis of Coordination Modes

A combination of spectroscopic and structural techniques is essential to unequivocally determine the coordination mode of the this compound ligand in its metal complexes.

Infrared (IR) Spectroscopy: Coordination of the phenoxy oxygen to a metal center is expected to cause a shift in the C-O stretching frequency. This ν(C-O) band would typically shift to a lower wavenumber upon coordination due to the weakening of the C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Coordination of any part of the ligand will perturb the electronic environment and cause shifts in the signals of the nearby protons and carbons. Coordination at the oxygen or through the π-system would lead to significant changes in the chemical shifts of the aromatic protons and carbons.

Solid-State NMR: This technique can be particularly useful for characterizing insoluble materials like MOFs and coordination polymers.

Table 3: Expected Spectroscopic Changes Upon Coordination

| Technique | Coordination Site | Expected Observation |

| IR Spectroscopy | Oxygen | Shift of the ν(C-O) stretch to lower frequency. |

| ¹H NMR | Oxygen/Aromatic Ring | Significant shifts in aromatic proton signals. |

| ¹³C NMR | Oxygen/Aromatic Ring | Significant shifts in aromatic carbon signals, especially the carbon attached to the oxygen (C-O). |

| X-ray Crystallography | Any | Provides precise bond lengths (e.g., M-O, M-I) and coordination geometry. |

Elucidating Metal-Ligand Interactions via Advanced Spectroscopic Methods

No spectroscopic data, such as NMR (Nuclear Magnetic Resonance), IR (Infrared), or Mass Spectrometry, specific to this compound is available in the current scientific literature.

X-ray Diffraction Studies of Metal Complexesresearchgate.net

There are no published X-ray crystallography studies for this compound or its metal complexes. Consequently, information regarding its solid-state structure, bond lengths, and bond angles is not known.

Advanced Computational Studies on Triethyl 4 Iodophenoxy Germane and Its Derivatives

Reaction Pathway Modeling and Transition State Analysis

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway modeling or transition state analysis of Triethyl(4-iodophenoxy)germane. Computational investigations into the reaction mechanisms, intermediates, reactivity, and selectivity of this particular compound and its derivatives have not been reported in the available literature. Therefore, no specific data on its reaction kinetics or mechanistic pathways can be provided at this time.

Elucidating Reaction Mechanisms and Intermediates

There is currently no published research that elucidates the reaction mechanisms and intermediates specifically for this compound through computational modeling.

Predicting Reactivity and Selectivity

Computational predictions regarding the reactivity and selectivity of this compound are not available in the scientific literature.

Modeling Non-Covalent Interactions, including Halogen Bonding

While the principles of non-covalent interactions, including halogen bonding, are well-established in computational chemistry, specific modeling studies focused on this compound could not be found. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govrichmond.edu The iodine atom in this compound possesses the potential to form such bonds, which could influence its molecular aggregation and interaction with other molecules. However, without specific computational studies, the nature and strength of these interactions for this compound remain uncharacterized.

General computational methods used to study non-covalent interactions include approaches based on electron density and its derivatives, which can reveal van der Waals interactions, hydrogen bonds, and steric repulsion. nih.gov These methods are applicable to a wide range of molecular systems, but their specific application to this compound has not been documented.

Applications in Advanced Materials and Catalysis Research

Design and Synthesis of Functional Materials Incorporating Organogermanium Units

The unique properties of organogermanium compounds, such as Triethyl(4-iodophenoxy)germane, make them valuable building blocks for the creation of novel functional materials. The presence of the germanium-carbon bond, combined with the reactivity of the iodophenyl group, offers a versatile platform for material design.

Organogermanium compounds can be incorporated into polymeric structures to enhance their properties. While specific research on this compound in polymer synthesis is not extensively documented, the broader class of organogermanium compounds has been explored for creating polymers with unique thermal, optical, and electronic characteristics. wikipedia.orgresearchgate.net The triethylgermyl group can influence the polymer backbone's flexibility and solubility, while the iodophenoxy moiety provides a site for further functionalization or cross-linking.

In the realm of hybrid organic-inorganic materials, organogermanium compounds serve as molecular precursors that can be integrated into inorganic matrices. nih.gov This approach allows for the development of materials with a combination of properties from both organic and inorganic components, such as the processability of polymers and the high thermal stability of inorganic glasses. nih.gov The synthesis of these hybrid materials often involves sol-gel processes where the organogermanium precursor is co-condensed with other metal alkoxides. nih.gov

Table 1: Potential Contributions of this compound Components to Polymer and Hybrid Material Properties

| Component | Potential Contribution |

| Triethylgermyl Group | - Increased thermal stability- Modified refractive index- Enhanced solubility in organic solvents |

| Phenoxy Linker | - Introduction of aromatic character- Potential for liquid crystalline behavior |

| Iodophenyl Group | - Site for post-polymerization modification- Precursor for cross-coupling reactions |

Germanium itself is a well-known semiconductor material, and its incorporation into organic molecules opens up possibilities for creating new optoelectronic and electronic materials. waferworld.comnanografi.com Organogermanium compounds are being investigated for their potential use in various electronic applications, including transistors and photodetectors. waferworld.com The electronic properties of materials containing this compound would be influenced by the germanium atom and the conjugated system of the iodophenoxy group.

The high atomic number of iodine in the iodophenyl group could also be advantageous in applications requiring high X-ray absorption or in the design of scintillating materials. Furthermore, the ability to tune the electronic properties through modifications of the organic substituents makes organogermanium compounds like this compound attractive for the development of custom-designed semiconductor materials. researchgate.net

Table 2: Potential Optoelectronic and Semiconductor Applications of Materials Derived from this compound

| Application Area | Potential Role of the Compound |

| Organic Light-Emitting Diodes (OLEDs) | As a component in host or emissive layers to tune charge transport and emission properties. |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material, or as an interfacial layer to improve device efficiency. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer, leveraging the properties of germanium. |

| Sensors | As a functional material for detecting specific analytes through changes in its optical or electronic properties. |

Catalytic Applications of this compound Derivatives

The reactivity of the carbon-iodine bond in the iodophenyl group of this compound makes it a candidate for various catalytic applications, either as a catalyst precursor or as a key component in an organocatalyst.

The iodophenyl moiety can be utilized in the development of hypervalent iodine-based organocatalysts. Hypervalent iodine reagents are known to be effective oxidants and can catalyze a variety of organic transformations. researchgate.net While not a catalyst itself, this compound could be a precursor to such catalytically active species.

Furthermore, the compound can serve as a precursor for the synthesis of more complex organometallic catalysts. The carbon-iodine bond is a common reaction site for oxidative addition in transition metal catalysis, allowing for the formation of new metal-carbon bonds and the generation of catalytically active species. researchgate.net

In metal-catalyzed cross-coupling reactions, the iodophenyl group is an excellent leaving group and can readily participate in catalytic cycles, such as those involving palladium, copper, or nickel catalysts. researchgate.net This reactivity is fundamental to reactions like Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules. The presence of the triethylgermyl group may influence the electronic properties of the aromatic ring, thereby affecting the rate and efficiency of these catalytic reactions.

For this compound to be directly involved in asymmetric catalysis, it would typically require modification to introduce a chiral element. However, it can serve as a building block for the synthesis of chiral ligands or catalysts. chinesechemsoc.orgchinesechemsoc.org For instance, chiral moieties could be introduced by replacing one of the ethyl groups on the germanium atom or by functionalizing the phenoxy ring. The development of chiral organogermanium compounds is an emerging area of research with potential applications in enantioselective synthesis. chinesechemsoc.orgchinesechemsoc.org The synthesis of chiral catalysts often involves multi-step processes where a precursor like this compound could be a useful starting material. nih.govrsc.org

Supramolecular Assembly and Self-Assembled Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. In this context, "this compound" emerges as a molecule of significant interest due to its unique combination of functional groups. The molecule possesses a triethylgermyl moiety, a linking phenoxy group, and a terminal iodine atom, each conferring specific properties that can be exploited in the bottom-up construction of intricate supramolecular architectures. The germanium center offers a potential coordination site, while the aromatic ring can participate in π-stacking interactions. Most notably, the iodine atom is a powerful tool for directing self-assembly through halogen bonding.

Leveraging Halogen Bonding for Directed Assembly

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. nih.govfrontiersin.org In this compound, the iodine atom, being the most polarizable of the stable halogens, is an excellent halogen bond donor. nih.gov This property can be harnessed to precisely control the orientation and assembly of molecules in the solid state, leading to the formation of well-defined supramolecular structures such as chains, sheets, and three-dimensional networks.

The strength and directionality of the halogen bond make it a reliable tool in crystal engineering. rsc.org The interaction of the iodine atom in this compound with various halogen bond acceptors, such as pyridines, carboxylates, or even other halogen atoms, can be predicted and designed. This directed assembly is crucial for the development of new materials with tailored properties.

Below is a table of hypothetical interaction parameters for this compound with a generic pyridine-based halogen bond acceptor, based on typical values observed in similar crystal structures.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

| Halogen Bond | I | N | ~2.8 - 3.2 | ~170 - 180 |

This is a hypothetical representation based on known halogen bonding interactions.

Formation of Structured Organic Frameworks

The principles of reticular chemistry, which involve the linking of molecular building blocks into predetermined network structures, can be applied to this compound. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, consisting of metal ions or clusters connected by organic linkers. wikipedia.org While direct research on MOFs incorporating this compound is not yet available, the use of germanium-centered ligands in the construction of MOFs has been established. rsc.orgresearchgate.net

The structure of this compound suggests its potential use as a monotopic linker in the formation of more complex, multi-component organic frameworks. The germanium center, while not a typical metal node, could engage in further coordination, or the entire molecule could act as a pendant group, functionalizing the pores of a larger framework. The directed nature of halogen bonding from the iodine atom could also be employed to link pre-formed frameworks or to template the formation of new ones.

The table below presents hypothetical unit cell parameters for a porous organic framework constructed using a hypothetical ditopic linker and this compound as a modulating ligand that directs the packing of the framework through halogen bonding.

| Framework Designation | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Hypothetical Ge-MOF-1 | Orthorhombic | 15.2 | 22.5 | 30.1 | 90 | 90 | 90 |

This data is hypothetical and serves to illustrate the potential for this compound to be incorporated into crystalline frameworks.

Conclusions and Future Research Directions

Summary of Key Research Findings on Triethyl(4-iodophenoxy)germane

Direct and specific research on this compound is not extensively available in current scientific literature. However, based on the established chemistry of related organogermanium compounds, particularly aryloxygermanes, several key research findings can be anticipated. The synthesis of such a compound would likely involve the reaction of a triethylgermanium (B15089029) halide with 4-iodophenol (B32979) or its corresponding sodium salt, leading to the formation of a stable germanium-oxygen bond.

Anticipated Molecular Properties of this compound

| Property | Anticipated Characteristic |

| Molecular Formula | C12H19GeIO |

| Molecular Weight | 394.78 g/mol |

| Germanium Oxidation State | +4 |

| Coordination Geometry | Tetrahedral |

| Key Functional Groups | Triethylgermyl, 4-iodophenoxy |

Unaddressed Challenges and Emerging Opportunities in Organogermanium Chemistry

Despite its potential, the field of organogermanium chemistry faces several challenges that have hindered its widespread application. A primary obstacle is the relatively high cost and lower abundance of germanium compared to silicon, which has limited its use in large-scale industrial processes. wikipedia.org Furthermore, the synthesis of complex organogermanium compounds can be intricate, often requiring specialized reagents and reaction conditions.

Nevertheless, these challenges are counterbalanced by a wealth of emerging opportunities. Organogermanium compounds are increasingly recognized for their unique reactivity, which is intermediate between that of organosilicon and organotin compounds. wikipedia.org This distinct reactivity profile makes them attractive candidates for applications in catalysis and organic synthesis. There is a growing interest in the biological activity of organogermanium compounds, with some derivatives showing promise as therapeutic agents. pharmacy180.compaperpublications.org The development of more cost-effective and sustainable synthetic routes is a key area of ongoing research that could unlock the full potential of this class of compounds.

Development of Novel Synthetic Methodologies for Complex Aryloxygermanes

The synthesis of complex aryloxygermanes, such as this compound, is pivotal for exploring their properties and applications. Traditional methods often rely on the reaction of organogermanium halides with phenols or phenoxides. However, researchers are actively developing novel synthetic methodologies to access a wider range of functionalized aryloxygermanes with greater efficiency and control.

Recent advancements include the use of transition metal-catalyzed cross-coupling reactions to form Ge-O bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. Another promising strategy involves the hydrogermylation of phenols with hydrogermanes, which provides a direct and atom-economical route to aryloxygermanes. The development of these new synthetic tools is crucial for systematically studying the structure-property relationships within this class of compounds and for designing molecules with tailored functionalities.

Expanding the Scope of Catalytic Applications

While the catalytic applications of organogermanium compounds are not as established as those of other organometallics, there is a growing body of research exploring their potential in this area. The unique electronic and steric properties of the germanium center can be harnessed to mediate a variety of catalytic transformations.

For a molecule like this compound, the presence of the germanium-oxygen bond and the iodo-functionalized aromatic ring opens up possibilities for its use as a catalyst or pre-catalyst. The Lewis acidity of the germanium center could be exploited in reactions such as aldol (B89426) additions or Diels-Alder cycloadditions. Furthermore, the iodo-substituent could serve as a handle for immobilization onto a solid support, enabling the development of heterogeneous catalysts that can be easily recovered and recycled. The exploration of aryloxygermanes in catalysis represents a promising frontier in organogermanium chemistry.

Integration into Next-Generation Advanced Materials

Organogermanium compounds have shown significant promise for integration into next-generation advanced materials due to their unique optical and electronic properties. pharmacy180.com Germanium itself is a semiconductor, and its incorporation into organic frameworks can lead to materials with interesting photophysical and charge-transport characteristics.

The specific structure of this compound, with its combination of an organometallic core and a functionalized aromatic ring, makes it a candidate for various material applications. The high refractive index of germanium-containing materials could be beneficial for the development of advanced optical components. The presence of the heavy iodine atom could also impart useful properties, such as enhanced phosphorescence, which is desirable for applications in organic light-emitting diodes (OLEDs). Furthermore, the potential for polymerization through the aromatic ring could lead to the formation of novel germanium-containing polymers with tailored thermal and mechanical properties.

Advanced Computational Insights for Predictive Chemistry

In conjunction with experimental studies, advanced computational methods are playing an increasingly important role in understanding and predicting the properties of organogermanium compounds. wiley-vch.de Density functional theory (DFT) calculations, for example, can provide valuable insights into the molecular structure, bonding, and electronic properties of molecules like this compound.

Computational modeling can be used to predict reaction pathways and activation barriers for the synthesis of new aryloxygermanes, thereby guiding experimental efforts. Furthermore, theoretical calculations can help to elucidate the mechanism of catalytic reactions involving organogermanium species and to design more efficient catalysts. By providing a deeper understanding of the fundamental principles governing the behavior of these compounds, computational chemistry serves as a powerful tool for accelerating the discovery and development of new organogermanium-based technologies.

Q & A

Q. Table 1: RCC Comparison of Para-Substituted Precursors

| Precursor Type | Substituent | RCC (%) |

|---|---|---|

| Organogermane (Ge) | Iodine | 97–99 |

| Organosilane (Si) | Iodine | 58–66 |

| Organogermane (Ge) | Methoxy | 96–99 |

| Organogermane (Ge) | Bromine | 28 |

What experimental methodologies ensure selectivity in radio-iodination when competing functional groups are present?

Advanced Research Question

Intramolecular competition studies reveal that germanium sites are prioritized over silicon, tin, or boron groups. For example, trimethyl[4-(triethylgermyl)phenyl]silane (27b ) undergoes iodination exclusively at Ge (87% RCC), with minimal (<3.5%) Si reactivity . Selectivity arises from Ge’s stronger leaving-group propensity and reduced steric bulk. To design such experiments:

- Use HPLC with radiodetection to monitor product distribution.

- Optimize reaction conditions (solvent, temperature) to favor Ge activation.

- Avoid competing nucleophiles (e.g., boronic esters) that may hydrolyze .

How do para-substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Electron-donating groups (e.g., methoxy) enhance reactivity by stabilizing transition states through resonance, yielding RCCs >95%. Conversely, electron-withdrawing groups (e.g., nitro, CF3) reduce reactivity due to destabilization of the leaving group. Steric effects are critical: ortho-substituents (e.g., 2,6-dichlorophenyl) hinder accessibility, resulting in no conversion . For iodine derivatives, the para position maximizes leaving-group efficiency, making this compound a robust precursor for aryl-iodine bond formation .

What analytical techniques are recommended for resolving contradictions in radiochemical conversion data?

Methodological Focus